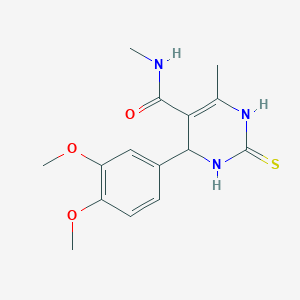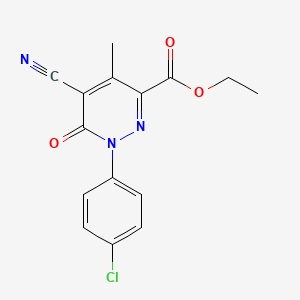![molecular formula C21H17F3N2O2 B11615936 1-{1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B11615936.png)
1-{1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone is a complex organic compound that features a unique combination of indole, quinoline, and trifluoroethanone moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone typically involves multi-step organic reactions. One common approach is the Povarov cycloaddition reaction, which involves the reaction of p-toluidine, benzaldehyde, and trans-methyl-isoeugenol . This sequence includes cycloaddition followed by N-furoylation processes. The reaction conditions often require the use of deep eutectic solvents and specific catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of environmentally benign solvents and catalysts, are likely to be applied to scale up the synthesis process.
化学反応の分析
Types of Reactions
1-{1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoline and indole derivatives, which can be further functionalized for specific applications.
科学的研究の応用
1-{1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific receptors and enzymes.
Industry: Utilized in the development of new materials with unique properties, such as fluorescence and conductivity.
作用機序
The mechanism of action of 1-{1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The compound is known to bind to sigma receptors and the NMDA receptor GluN2b subunit, exhibiting antioxidant and neuroprotective properties . These interactions lead to the modulation of various cellular pathways, contributing to its bioactivity.
類似化合物との比較
Similar Compounds
3,4-Dihydroquinolin-2(1H)-one: Known for its antidepressant and anticonvulsant activities.
4-Hydroxy-2-quinolones: Valued for their pharmaceutical and biological activities.
7-Hydroxy-3,4-dihydroquinolin-2(1H)-one: Used in the synthesis of bioactive molecules.
Uniqueness
1-{1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone is unique due to its trifluoroethanone moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and materials.
特性
分子式 |
C21H17F3N2O2 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC名 |
1-[1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]indol-3-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C21H17F3N2O2/c22-21(23,24)20(28)16-12-25(18-10-4-2-8-15(16)18)13-19(27)26-11-5-7-14-6-1-3-9-17(14)26/h1-4,6,8-10,12H,5,7,11,13H2 |
InChIキー |
DKAVXXDNYVEXOV-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C=C(C4=CC=CC=C43)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-(2-chloro-4-ethoxy-5-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11615854.png)
![6-(1H-benzotriazol-1-yl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B11615859.png)
![1-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11615876.png)
![7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11615880.png)
![7-(3,4-Dimethoxyphenyl)-10,10-dimethyl-7,9,11,12-tetrahydronaphtho[1,2-b]quinolin-8-one](/img/structure/B11615884.png)

![(7Z)-7-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11615895.png)
![6-imino-N,11-dimethyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11615905.png)

![2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11615916.png)
![2-[(4E)-4-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11615917.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B11615928.png)
![2-methyl-4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B11615933.png)
![2-[(2,3-Dihydroxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11615940.png)
